Dichloracetonitril

Übersicht

Beschreibung

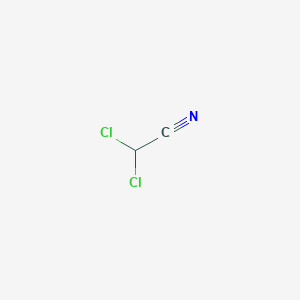

Dichloroacetonitrile is an organic compound with the chemical formula C2HCl2N. It is a colorless liquid with a pungent odor and is known for its high volatility and toxicity. Dichloroacetonitrile is primarily used as an intermediate in organic synthesis and is a significant disinfection by-product in chlorinated drinking water .

Wirkmechanismus

Target of Action

Dichloroacetonitrile (DCAN) is a disinfection by-product (DBP) that is widespread in drinking water . The primary targets of DCAN are aromatic amino acids .

Mode of Action

DCAN interacts with its targets through a series of chemical reactions. First, chlorination of amines, amino acids, and peptides rapidly forms N-chloramines via chlorine substitution . Then, UV photolysis promotes the transformation from N-chloramines to N-chloroaldimines and then to phenylacetonitrile .

Biochemical Pathways

The biochemical pathways affected by DCAN involve the transformation of phenylacetonitrile to DCAN. This transformation is attributed to radical oxidation, as indicated by scavenging experiments and density functional theory calculations .

Pharmacokinetics

It’s known that dcan can be used as a reactant to prepare various compounds

Result of Action

The result of DCAN’s action is the formation of dichloroacetic acid (DCAA) through different pathways . The degradation rates of DCAN in the UV/Cl2 process are higher than those in the UV/H2O2 process, due to the higher nucleophilic attack rates and radical oxidation rates in the former process .

Action Environment

The action of DCAN is influenced by environmental factors such as pH and oxidant dosage. The degradation rates of DCAN were found to be higher with increasing solution pH from 5 to 6, because the increased HO−-assisted hydrolysis and nucleophilic attack of DCAN surpassed the decreased radical oxidation of DCAN . The degradation was also enhanced with increasing chlorine or H2O2 dosage from 100 to 1000 μM, mainly due to the increased contribution from the nucleophilic attack .

Wissenschaftliche Forschungsanwendungen

Dichloroacetonitrile has several applications in scientific research:

Biochemische Analyse

Biochemical Properties

DCAN interacts with various biomolecules, including enzymes and proteins. It is known to induce DNA strand breaks in cultured human lymphoblastic cells

Cellular Effects

DCAN has been shown to have significant effects on cellular processes. For instance, it has been found to induce apoptosis or programmed cell death in murine macrophage cell lines . This is achieved through reactive oxygen intermediates-mediated oxidative mechanisms of cellular damage .

Molecular Mechanism

The molecular mechanism of DCAN’s action involves its interaction with biomolecules at the molecular level. It acts as an alkylating agent , which means it can add an alkyl group to other molecules, such as DNA, potentially leading to mutations .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of DCAN can change over time. For instance, it has been observed that DCAN undergoes base-catalysed hydrolysis . The rate of this reaction depends on factors such as reaction time, chlorine dose, and pH .

Dosage Effects in Animal Models

In animal models, the effects of DCAN vary with dosage. High concentrations of DCAN have been found to induce full-litter resorptions (FLR) in rats . The exact threshold effects and potential toxic or adverse effects at high doses are still being studied.

Metabolic Pathways

It is known that DCAN is formed from the reaction of chlorine with organic materials

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Dichloroacetonitrile can be synthesized through various methods. One common method involves the reaction of methyl chloroacetate with hydroxylamine under esterification conditions . Another method involves the reaction of cyanoacetic acid with N-bromosuccinimide, followed by purification and distillation .

Industrial Production Methods: In industrial settings, dichloroacetonitrile is often produced as a by-product during the chlorination of organic matter in water treatment processes. The reaction conditions typically involve the presence of chlorine and organic precursors such as amino acids .

Analyse Chemischer Reaktionen

Types of Reactions: Dichloroacetonitrile undergoes various chemical reactions, including hydrolysis, oxidation, and substitution.

Common Reagents and Conditions:

Substitution: Dichloroacetonitrile can react with nucleophiles, leading to the substitution of chlorine atoms with other functional groups.

Major Products Formed:

Vergleich Mit ähnlichen Verbindungen

Acetonitrile (CH3CN): A colorless liquid used as a solvent in organic synthesis.

Trichloroacetonitrile (C2HCl3N): Another chloroacetonitrile compound with similar properties but higher chlorine content.

Uniqueness: Dichloroacetonitrile is unique due to its specific reactivity and formation as a disinfection by-product in chlorinated water. Its high volatility and pungent odor also distinguish it from other similar compounds .

Biologische Aktivität

Dichloroacetonitrile (DCAN) is a halogenated acetonitrile that has garnered attention due to its biological activity and potential health effects. This compound is primarily used in the synthesis of various pharmaceuticals and agricultural chemicals, but its presence as a disinfection by-product (DBP) in drinking water has raised concerns regarding its toxicity and carcinogenic potential.

Dichloroacetonitrile is characterized by its chemical formula and belongs to a class of compounds known for their reactivity and ability to form toxic metabolites. Studies indicate that DCAN is well absorbed in the gastrointestinal tract, with significant distribution to the liver, muscle, skin, and blood following oral administration in animal models .

The metabolic pathway of DCAN involves oxidative dehalogenation, leading to the formation of thiocyanate, which is excreted in urine. This process suggests that DCAN undergoes biotransformation primarily via cytochrome P-450 enzymes, resulting in various metabolites that may contribute to its biological effects .

Acute Toxicity

Acute toxicity studies have established the LD50 values for dichloroacetonitrile in rodents ranging from 245 to 361 mg/kg body weight . In short-term studies involving repeated dosing, significant findings include:

- Body Weight Changes : Male rats exhibited decreased body weight gain at doses of 23 mg/kg and higher, while females showed reduced weight gain only at the highest dose of 90 mg/kg .

- Liver Effects : Increased relative liver weights were noted across various doses, with males showing significant increases starting from 12 mg/kg/day. The lowest observed adverse effect level (LOAEL) was determined to be 12 mg/kg/day based on liver weight changes .

Long-term Exposure

In a 90-day study involving higher doses (up to 65 mg/kg/day), notable effects included:

- Mortality : Compound-related deaths were observed in the highest dose group (50% of males and 25% of females) .

- Biochemical Changes : Significant increases in serum alkaline phosphatase levels were recorded at higher doses, indicating potential liver damage or dysfunction .

Carcinogenic Potential

Research has indicated potential carcinogenic effects associated with dichloroacetonitrile. A limited carcinogenicity study conducted on female SEN mice through skin application suggested a need for further investigation into its long-term effects .

Genotoxicity

DCAN has been shown to induce DNA strand breaks in cultured human lymphoblastic cells, highlighting its genotoxic potential. The order of potency among related compounds was found to be trichloroacetonitrile > dichloroacetonitrile > dibromoacetonitrile .

Summary of Findings

The following table summarizes key findings from various studies on dichloroacetonitrile:

| Study Type | Key Findings |

|---|---|

| Acute Toxicity | LD50: 245-361 mg/kg; reduced body weight gain; increased liver weights |

| Short-term Exposure | LOAEL: 12 mg/kg/day; biochemical changes in serum enzymes |

| Long-term Exposure | Mortality at high doses; significant liver weight increases |

| Genotoxicity | Induction of DNA strand breaks in human cells |

| Carcinogenic Potential | Limited evidence suggesting carcinogenicity in animal models |

Eigenschaften

IUPAC Name |

2,2-dichloroacetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2HCl2N/c3-2(4)1-5/h2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STZZWJCGRKXEFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)C(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2HCl2N | |

| Record name | DICHLOROACETONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20136 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3021562 | |

| Record name | Dichloroacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3021562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

109.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dichloroacetonitrile is a clear liquid., Clear liquid; [CAMEO] Colorless liquid; [MSDSonline] | |

| Record name | DICHLOROACETONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20136 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dichloroacetonitrile | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4772 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

234 to 235 °F at 760 mmHg (decomposes) (NTP, 1992), 112.5 °C | |

| Record name | DICHLOROACETONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20136 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DICHLOROACETONITRILE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6861 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

greater than 212 °F (NTP, 1992), Flash Point > 100 °C | |

| Record name | DICHLOROACETONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20136 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dichloroacetonitrile | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4772 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

10 to 50 mg/mL at 70.7 °F (NTP, 1992), Soluble in methanol, Soluble in ethanol | |

| Record name | DICHLOROACETONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20136 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DICHLOROACETONITRILE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6861 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.369 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.369 g/cu cm at 20 °C | |

| Record name | DICHLOROACETONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20136 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DICHLOROACETONITRILE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6861 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

2.82 [mmHg] | |

| Record name | Dichloroacetonitrile | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4772 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Mechanism of Action |

The water disinfectant by-product dichloroacetonitrile (DCAN) is a direct-acting mutagen and induces DNA strand breaks in cultured human lymphoblastic cells. Cellular activation by environmental agents may exert detrimental effects to the cells. Activated macrophages produce reactive oxygen intermediates such as H(2)O(2), (-)OH and O(2). Therefore, the effect of various concentrations of DCAN (100-400 uM) on the activity of macrophage cells (RAW 264.7) was studied. In these cells, DCAN-induced oxidative stress was characterized by the production of reactive oxygen intermediates (ROI). Also, the ratios of intracellular GSH/GSSG was assessed and used as a biomarker for oxidative stress. The secretion of TNF-alpha was assessed since macrophages are known to secrete TNF-alpha as a result of cellular oxidative stress. Electrophoretic detection of DNA degradation and light microscopy was utilized for the characterization of DCAN-induced apoptosis. Lactate dehydrogenase (LDH) leakage and trypan blue exclusion were used as markers of cellular necrosis. Following exposure to DCAN (200 uM and 400 uM), intracellular GSSG was increased (2.5-fold of control, P<0. 05). DCAN activation of RAW cells was detected by elevated levels of intracellular ROI (1.9-2.5-fold than control, P<0.05) and increased secretion of TNF-alpha (4.5 fold-than control, P <0.05). Elecrophoresis of genomic DNA of treated cells indicated a dose-dependent increase in degradation of genomic DNA. Morphological studies also indicated that exposure of RAW cells to 100 uM or 200 uM DCAN incites apoptotic cell death. At higher concentrations (400 uM), however, significant (P<0.05) increase in LDH leakage and decrease in cell viability (55% of control) indicative of cellular necrosis, were observed. These studies indicate that DCAN induces dose-dependent apoptosis or necrosis in RAW cells that could be due to the disturbance in intracellular redox status and initiation of ROI-mediated oxidative mechanisms of cellular damage. | |

| Record name | DICHLOROACETONITRILE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6861 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Liquid | |

CAS No. |

3018-12-0 | |

| Record name | DICHLOROACETONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20136 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dichloroacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3018-12-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dichloroacetonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003018120 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DICHLOROACETONITRILE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60511 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dichloroacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3021562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dichloroacetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.237 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DICHLOROACETONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O0L64V63M9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DICHLOROACETONITRILE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6861 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is dichloroacetonitrile formed in drinking water?

A1: Dichloroacetonitrile is primarily formed through the reaction of chlorine-based disinfectants (chlorine or chloramine) with natural organic matter (NOM) containing nitrogenous compounds. [, , , , , ] Specifically, amino acids, peptides, and proteins present in the source water serve as precursors for DCAN formation. [, , , ] The specific pathways and mechanisms involved are complex and influenced by factors such as pH, chlorine dose, temperature, and the presence of bromide ions. [, , , , ]

Q2: Are there specific conditions that favor dichloroacetonitrile formation during chlorination?

A2: Yes, research suggests that dichloroacetonitrile formation is favored under certain conditions. For instance, higher chlorine doses, longer reaction times, and acidic to neutral pH conditions generally lead to increased DCAN formation. [, , , ] Additionally, the presence of specific amino acids like aspartic acid and tryptophan, as well as bromide ions, has been linked to higher DCAN production. [, , , ]

Q3: Can biofilms in drinking water distribution systems contribute to dichloroacetonitrile formation?

A4: Yes, studies have shown that biofilms present in drinking water distribution systems can act as significant precursors for both dichloroacetonitrile and dichloroacetamide (DCAcAm) formation during chlorination and chloramination. [] This emphasizes the importance of biofilm control strategies in managing DBP formation within distribution systems.

Q4: What is the role of sunlight in dichloroacetonitrile formation in wastewater-impacted waters?

A5: Sunlight exposure can influence dichloroacetonitrile formation potential (DCAN-FP) in wastewater effluents. Studies indicate that sunlight preferentially attenuates the formation potential of bromochloroacetonitrile over DCAN-FP. [] This suggests that sunlight exposure might play a role in shifting the DBP profile in wastewater-impacted surface waters.

Q5: What are the known toxicological concerns associated with dichloroacetonitrile exposure?

A6: Dichloroacetonitrile is considered more cytotoxic and genotoxic than some regulated DBPs like haloacetic acids. [, , ] Studies in mammalian cells and animal models have shown that DCAN exposure can lead to oxidative stress, DNA damage, and cell death. [, , , ] Specifically, DCAN has been linked to liver and kidney damage in rats following subacute oral exposure. [] Some studies have suggested a potential link between DBP exposure, including DCAN, and adverse pregnancy outcomes, but more research is needed to establish a causal relationship. []

Q6: How does dichloroacetonitrile exert its toxic effects at the cellular level?

A7: Research suggests that dichloroacetonitrile induces cytotoxicity primarily through oxidative stress-mediated pathways. [] DCAN exposure has been shown to increase reactive oxygen species (ROS) production, deplete antioxidant defenses (like glutathione), and induce lipid peroxidation in cells. [, , ] These oxidative insults can damage cellular components, including DNA, proteins, and lipids, ultimately leading to cell death.

Q7: Are there alternative quenching agents for free chlorine that can minimize dichloroacetonitrile formation during DBP analysis?

A9: Yes, research has explored alternatives to traditional quenching agents like ammonium ions and sulfite for more accurate DBP measurement. [] Hydrogen peroxide has shown promise as a dechlorinating agent, leading to smaller errors in THM, HAA, and AOX determination compared to ammonium or sulfite. [] While HANs can degrade in the presence of sulfite, hydrogen peroxide appears to have a minimal impact on their stability. []

Q8: Can we use computational methods to predict dichloroacetonitrile formation and toxicity?

A10: Yes, quantitative structure-activity relationship (QSAR) models have been developed to predict both the cytotoxicity and genotoxicity of various haloacetonitriles, including DCAN. [] These models utilize physicochemical parameters and toxicity data to establish correlations between chemical structure and biological activity. [] Such models can be valuable tools in predicting the potential toxicity of novel HANs, aiding in risk assessment and prioritization for further investigation.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.